Potency Enhancement in Apelin Receptor Agonists: A 25-Fold Improvement Over Non-Fluorinated Scaffold
The incorporation of the 3,3-difluoropiperidine moiety, a key structural component of the target compound, has been shown to drastically improve the potency of an agonist targeting the apelin receptor. In a direct comparison of analogs, the fluorinated compound demonstrated an EC50 of 6.5 nM, compared to 162 nM for its non-fluorinated counterpart . This 25-fold increase in potency (162/6.5 ≈ 24.9) is a quantifiable advantage directly linked to the fluorination pattern present in Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone.
| Evidence Dimension | Potency (EC50) |
|---|---|
| Target Compound Data | 6.5 nM (for apelin receptor agonist containing 3,3-difluoropiperidine moiety) |
| Comparator Or Baseline | 162 nM (for apelin receptor agonist containing non-fluorinated piperidine moiety) |
| Quantified Difference | ~25-fold improvement in potency |
| Conditions | In vitro functional assay using engineered CHO-K1 cells expressing the apelin receptor |
Why This Matters
A 25-fold potency increase allows for significantly lower dosing, reducing potential toxicity and cost of goods, and is a critical differentiator in early-stage drug candidate selection.
